molecular formula C26H16N2O2S B15074924 N-(3-cyanophenyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide

N-(3-cyanophenyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide

Cat. No.: B15074924
M. Wt: 420.5 g/mol
InChI Key: WBTLLPSATGFNIJ-UHFFFAOYSA-N
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Description

N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETAMIDE is a complex organic compound that features a cyano group attached to a phenyl ring, which is further connected to a benz[de]anthracene moiety through a sulfanyl-acetamide linkage

Preparation Methods

The synthesis of N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETAMIDE typically involves multiple steps, starting with the preparation of the benz[de]anthracene core This can be achieved through cyclization reactions involving suitable precursorsThe final step involves the attachment of the cyano-phenyl group through a coupling reaction, such as Suzuki coupling .

Chemical Reactions Analysis

N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETAMIDE involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and dipole-dipole interactions, while the benz[de]anthracene moiety can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and specificity towards its targets, affecting various biological pathways .

Comparison with Similar Compounds

N-(3-CYANO-PHENYL)-2-(7-OXO-7H-BENZ[DE]ANTHRACEN-3-YLSULFANYL)-ACETAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C26H16N2O2S

Molecular Weight

420.5 g/mol

IUPAC Name

N-(3-cyanophenyl)-2-(7-oxobenzo[a]phenalen-3-yl)sulfanylacetamide

InChI

InChI=1S/C26H16N2O2S/c27-14-16-5-3-6-17(13-16)28-24(29)15-31-23-12-11-19-18-7-1-2-8-20(18)26(30)22-10-4-9-21(23)25(19)22/h1-13H,15H2,(H,28,29)

InChI Key

WBTLLPSATGFNIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=C(C=C3)SCC(=O)NC5=CC=CC(=C5)C#N)C=CC=C4C2=O

Origin of Product

United States

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